methyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate
CAS No.: 1856080-73-3
Cat. No.: VC6915104
Molecular Formula: C10H13ClN2O2
Molecular Weight: 228.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1856080-73-3 |
|---|---|
| Molecular Formula | C10H13ClN2O2 |
| Molecular Weight | 228.68 |
| IUPAC Name | methyl 4-chloro-2-cyclopentylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C10H13ClN2O2/c1-15-10(14)9-8(11)6-12-13(9)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
| Standard InChI Key | QKRUCVVSDUYNKL-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=NN1C2CCCC2)Cl |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of methyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate (CHClNO) comprises a pyrazole core with distinct substituents influencing its electronic and steric profiles. Key structural features include:
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Chlorine atom at position 4, enhancing electrophilic reactivity.
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Cyclopentyl group at position 1, contributing to lipophilicity and steric bulk.
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Methyl ester at position 5, enabling further functionalization via hydrolysis or transesterification.
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 228.68 g/mol |
| CAS Number | Not explicitly reported¹ |
| SMILES | COC(=O)C1=C(Cl)N(N=C1)C2CCCC2 |
The compound’s predicted collision cross section (CCS) for adducts like [M+H] can be extrapolated from analogous ethyl esters, which exhibit CCS values of ~143.9–153.2 Ų . The methyl substitution likely reduces steric hindrance slightly compared to ethyl analogs.
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of methyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate involves two primary steps, as inferred from related pyrazole carboxylate esters :
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Cyclopentylation and Methylation:
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Chlorination:
Reaction Conditions and Yields
Optimized parameters from analogous syntheses include:
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Solvents: Diethylene glycol dimethyl ether enhances reaction efficiency .
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Catalysts: Potassium carbonate facilitates deprotonation and nucleophilic substitution .
Table 2: Representative Synthetic Conditions
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Methylation | DMC, KCO | 120°C, 10 h | ~85–90³ |
| Chlorination | HCl, HO, DCM | 60°C, 6 h | ~75–80³ |
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (e.g., DCM, THF) due to the ester and cyclopentyl groups. Limited water solubility (<1 mg/mL at 25°C).
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions.
Spectroscopic Data
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IR Spectroscopy: Strong absorption at ~1720 cm (C=O stretch of ester).
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NMR (predicted):
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H NMR: δ 1.5–2.0 (m, cyclopentyl), δ 3.8 (s, OCH), δ 6.2 (s, pyrazole-H).
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C NMR: δ 165 (C=O), δ 140 (C-Cl), δ 55 (OCH).
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Applications in Pharmaceutical and Agrochemical Research
Pyrazole derivatives are pivotal in drug discovery due to their bioisosteric properties and metabolic stability. Specific applications of this compound include:
Kinase Inhibition
The chlorine and cyclopentyl groups enhance binding to ATP pockets in kinases, making it a candidate for oncology targets .
Prodrug Development
The methyl ester serves as a prodrug moiety, improving membrane permeability before enzymatic hydrolysis to the active carboxylic acid .
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